2-Chloro-5-fluorobenzothiazole
Overview
Description
2-Chloro-5-fluorobenzothiazole is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of both chlorine and fluorine atoms on the benzothiazole ring system suggests that this compound could exhibit unique physical, chemical, and biological properties, potentially making it useful in various applications, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of fluorinated benzothiazoles, including those similar to 2-Chloro-5-fluorobenzothiazole, has been explored in several studies. For instance, the synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles as potential PET cancer imaging agents has been achieved through a modified Jacobson thioanilide radical cyclization chemistry and subsequent reactions . Another study reports the synthesis of mono- and difluorinated 2-(4-aminophenyl)benzothiazoles, which involved the Jacobsen cyclization of precursor 3-fluoro-thiobenzanilides . Although these methods do not directly describe the synthesis of 2-Chloro-5-fluorobenzothiazole, they provide insight into the synthetic strategies that could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of benzothiazoles is characterized by the presence of a thiazole ring fused to a benzene ring. The substitution pattern, particularly with halogens like chlorine and fluorine, can significantly influence the electronic distribution and reactivity of the molecule. The structural assignments for related compounds have been made using NMR spectral data , which could be applicable for analyzing the structure of 2-Chloro-5-fluorobenzothiazole.
Chemical Reactions Analysis
Benzothiazoles, including those with halogen substitutions, are known to participate in various chemical reactions. For example, the synthesis of 2-(6-fluorobenzothiazole-2'-ylamino)-4-(phenylthioureido)-6-(substituted thioureido)-1,3,5-triazine as an antimicrobial agent involves the reaction of 6-fluoro-2-aminobenzothiazole with other reagents . This demonstrates the reactivity of fluorobenzothiazoles in forming new compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazoles are influenced by the nature and position of substituents on the ring system. Fluorinated benzothiazoles have been shown to exhibit potent cytotoxic activity in vitro against various cancer cell lines . Additionally, the introduction of fluorine atoms has been discussed in the context of synthesizing fluorine-containing aromatic polybenzothiazoles, which exhibit good solubility in organic solvents, excellent mechanical properties, and high thermal stability . These properties are crucial for the development of new materials and pharmaceuticals.
Scientific Research Applications
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Antimicrobial Research
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Anticancer Research
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Antifungal Research
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Anthelmintic Research
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Anti-Diabetic Research
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Amyloid Imaging Agents Research
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Organic and Organoelement Synthesis
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Synthesis of Aromatic Azoles
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Green Chemistry
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Synthesis of Benzofuroxan Derivatives
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Synthesis of 2-Bisthiophene Substituted Benzothiazole Products
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Green Chemistry
- Benzothiazoles have played an important role in the field of green chemistry .
- The synthesis of benzothiazole compounds related to green chemistry involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
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Eco-Friendly Syntheses
- A simple, economical, and metal-free approach to the synthesis of 2-substituted benzoxazoles and 2-substituted benzothiazoles from 2-aminophenols, 2-aminothiophenols, and DMF derivatives has been reported .
- This method only uses imidazolium chloride (50% mmol) as a promoter without any other additive .
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Fabrication of 2-Arylbenzothiazoles
properties
IUPAC Name |
2-chloro-5-fluoro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNS/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMBREJYLPBYSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459763 | |
Record name | 2-Chloro-5-fluorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluorobenzothiazole | |
CAS RN |
154327-27-2 | |
Record name | 2-Chloro-5-fluorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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